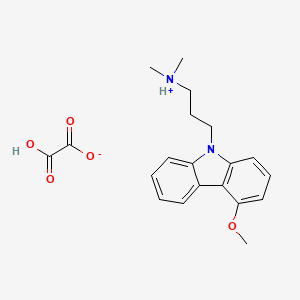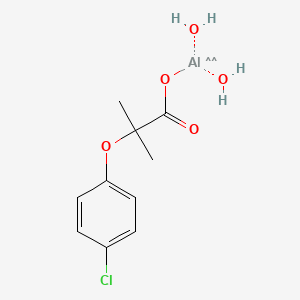
(2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium is a chemical compound that has garnered interest in various fields due to its unique properties. This compound is characterized by the presence of a chlorophenoxy group attached to a methylpropionate moiety, which is further complexed with dihydroxyaluminium. It is known for its applications in different scientific and industrial domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium typically involves the reaction of 2-(4-chlorophenoxy)-2-methylpropanoic acid with aluminium hydroxide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the mixture is heated to facilitate the formation of the desired compound. The reaction conditions, including temperature and pH, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of high-purity reagents to achieve consistent quality. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
(2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of (2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features.
2-(4-Chlorophenoxy)acetic acid: Another compound with a chlorophenoxy group, used in different applications.
Uniqueness
What sets (2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium apart from similar compounds is its unique combination of a chlorophenoxy group with a methylpropionate moiety and dihydroxyaluminium. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
14613-28-6 |
|---|---|
Molekularformel |
C10H14AlClO5 |
Molekulargewicht |
276.65 g/mol |
InChI |
InChI=1S/C10H11ClO3.Al.2H2O/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;;;/h3-6H,1-2H3,(H,12,13);;2*1H2/q;+1;;/p-1 |
InChI-Schlüssel |
FQKGWBJSTCBPNT-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C(=O)O[Al])OC1=CC=C(C=C1)Cl.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


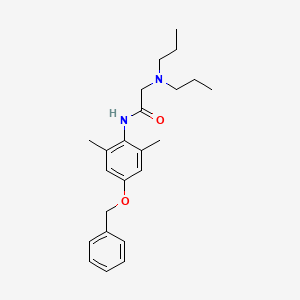

![5-[(2E)-2-[1-[(E)-6-hydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol](/img/structure/B13738966.png)

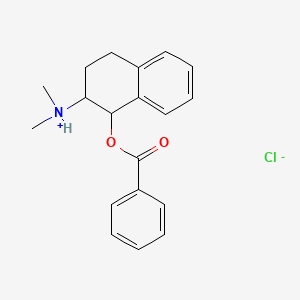
![diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13738987.png)
![2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13738990.png)
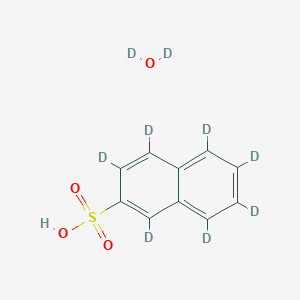
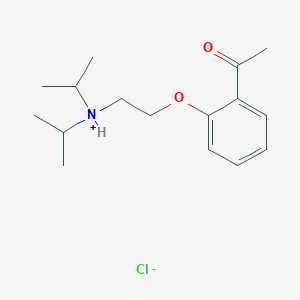
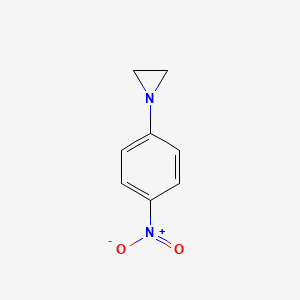
![(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13739018.png)

